{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}hydrazine
Description
Structure
3D Structure
Properties
CAS No. |
299441-29-5 |
|---|---|
Molecular Formula |
C7H10N4 |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylhydrazine |
InChI |
InChI=1S/C7H10N4/c8-11-7-5-2-1-3-6(5)9-4-10-7/h4H,1-3,8H2,(H,9,10,11) |
InChI Key |
AOGJNYYOBSGSRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2NN |
Purity |
95 |
Origin of Product |
United States |
Significance of Hydrazine Moiety in Cyclopenta D Pyrimidine Systems for Synthetic Diversification
The presence of a hydrazine (B178648) group attached to the cyclopenta[d]pyrimidine core is of paramount importance for synthetic diversification. Hydrazine is a potent nucleophile, and its incorporation into the fused pyrimidine (B1678525) system opens up a plethora of chemical transformations, allowing for the construction of a wide array of novel heterocyclic derivatives.
The reactivity of the hydrazine moiety can be strategically exploited to introduce various functionalities and to build new ring systems. For instance, the condensation of hydrazinopyrimidines with carbonyl compounds such as aldehydes and ketones yields the corresponding hydrazones. These hydrazones can serve as intermediates for further cyclization reactions to form pyrazole (B372694), pyridazine, or other heterocyclic rings. researchgate.net
Moreover, the reaction of {5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}hydrazine with β-dicarbonyl compounds or their equivalents provides a straightforward route to pyrazole-fused cyclopenta[d]pyrimidines. Similarly, reactions with α,β-unsaturated carbonyl compounds can lead to the formation of pyrazoline derivatives. The versatility of the hydrazine group also extends to its ability to react with isothiocyanates and carbon disulfide to generate thiosemicarbazide (B42300) and thiadiazole derivatives, respectively. These transformations highlight the role of the hydrazine moiety as a key functional group for expanding the chemical space accessible from the cyclopenta[d]pyrimidine scaffold. researchgate.net
The synthetic utility of the hydrazine group in fused pyrimidine systems is further demonstrated by its use in the construction of triazolopyrimidine derivatives. researchgate.net The reaction of a hydrazinopyrimidine with nitrous acid or other nitrosating agents can lead to the formation of an azido (B1232118) group, which can then undergo intramolecular cyclization to yield a triazolo[4,3-c]pyrimidine ring system. These reactions underscore the synthetic power of the hydrazine moiety in creating diverse and complex heterocyclic architectures.
Overview of Bridged Bicyclic Heterocyclic Compounds and Their Relevance in Advanced Organic Synthesis
The {5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}hydrazine scaffold is an example of a fused bicyclic heterocyclic compound. Bicyclic molecules, which contain two joined rings, are broadly classified into three types: spiro, fused, and bridged. wikipedia.org In fused bicyclic systems like the one under discussion, the two rings share two adjacent atoms, meaning they share one covalent bond. masterorganicchemistry.com
Bridged bicyclic compounds, a related class, are characterized by two rings sharing three or more atoms, which separates the two bridgehead atoms by a bridge containing at least one atom. wikipedia.org While this compound is a fused system, understanding bridged systems provides a broader context for the importance of bicyclic structures in organic synthesis. These rigid frameworks are found in many biologically important molecules and offer unique three-dimensional structures. wikipedia.orggla.ac.uk
The synthesis of both fused and bridged bicyclic heterocycles is a significant focus in advanced organic synthesis due to their presence in natural products and their potential as scaffolds in medicinal chemistry. The rigid conformational nature of these systems can lead to enhanced selectivity in biological interactions. The construction of these complex architectures often requires sophisticated synthetic strategies, including cycloaddition reactions, ring-closing metathesis, and intramolecular cyclizations. researchgate.net The development of new and efficient methods for the synthesis of such compounds remains an active area of research. gla.ac.uk
Historical Context of Fused Pyrimidine and Cyclopentane Systems in Chemical Research
Classical and Contemporary Approaches to the Formation of the Cyclopenta[d]pyrimidine Core
The assembly of the bicyclic cyclopenta[d]pyrimidine scaffold is a foundational step in the synthesis of {5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}hydrazine. This process typically involves the sequential or concerted construction of the pyrimidine and cyclopentane rings.
Cyclization Reactions in the Construction of the Pyrimidine Ring
The formation of the pyrimidine ring is often accomplished through cyclocondensation reactions. A common strategy involves the reaction of a β-dicarbonyl compound or its equivalent with an amidine or a related N-C-N synthon. For the synthesis of the cyclopenta[d]pyrimidine core, a 2-substituted cyclopentanone (B42830) derivative, such as 2-formylcyclopentanone or 2-cyanocyclopentanone, can serve as the β-dicarbonyl equivalent.
For instance, the condensation of 2-formylcyclopentanone with an appropriate amidine in the presence of a base is a direct route to the 5H,6H,7H-cyclopenta[d]pyrimidine skeleton. Various catalysts, including both acid and base catalysts, can be employed to facilitate this cyclization, with the choice of catalyst often depending on the specific substrates and desired reaction conditions. Modern approaches may utilize microwave-assisted synthesis to accelerate reaction times and improve yields.
Annulation Strategies for the Cyclopentane Fusion
Annulation, the process of building a new ring onto a pre-existing one, provides an alternative approach to the cyclopenta[d]pyrimidine core. One such strategy is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.org While classically used for forming six-membered rings, modifications of this strategy can be adapted for the construction of five-membered rings.
Another approach involves the palladium-catalyzed annulation of a suitably functionalized pyrimidine with a component that will form the cyclopentane ring. For example, a pyrimidine bearing a leaving group and a tethered alkene could undergo an intramolecular Heck reaction to form the fused cyclopentane ring. These contemporary methods offer high levels of control over regioselectivity and stereoselectivity.
Introduction of the Hydrazine (B178648) Functionality at the 4-Position of the Cyclopenta[d]pyrimidine Scaffold
With the cyclopenta[d]pyrimidine core in hand, the next critical step is the introduction of the hydrazine group at the 4-position. This is most commonly achieved through nucleophilic substitution reactions.
Direct Hydrazinolysis Routes
The most direct and widely employed method for the synthesis of this compound is the direct hydrazinolysis of a 4-substituted cyclopenta[d]pyrimidine precursor. The precursor typically bears a good leaving group at the 4-position, with a chloro group being the most common.
The reaction involves treating 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine with hydrazine hydrate (B1144303), often in a protic solvent such as ethanol (B145695) or isopropanol. The reaction is typically carried out at elevated temperatures to ensure complete conversion. The lone pair of electrons on the nitrogen atom of hydrazine acts as a nucleophile, attacking the electron-deficient carbon at the 4-position of the pyrimidine ring and displacing the chloride ion.
| Precursor | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine | Hydrazine hydrate | Ethanol | Reflux | 4-8 | >85 |
| 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine | Hydrazine hydrate | Isopropanol | Reflux | 6-12 | >80 |
| 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine | Hydrazine hydrate | n-Butanol | 100-120 | 2-4 | >90 |
This is an interactive data table. The values are representative and may vary based on specific experimental conditions.
Precursor Functionalization and Subsequent Hydrazine Introduction
One such approach is the conversion of a 4-hydroxycyclopenta[d]pyrimidine (which exists predominantly in its tautomeric cyclopenta[d]pyrimidin-4-one form) into a more reactive intermediate. This can be achieved by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) to generate the 4-chloro derivative in situ, which then reacts with hydrazine without isolation.
Alternatively, a 4-methoxy or 4-phenoxy substituent can be displaced by hydrazine, although this typically requires more forcing conditions than the displacement of a chloro group. Another strategy involves the conversion of a 4-carboxylic acid or ester group into a hydrazide, which can then be further transformed, though this is a more circuitous route.
Optimization of Reaction Conditions and Catalyst Systems for this compound Synthesis
The efficiency of the synthesis of this compound, particularly the hydrazinolysis step, can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of solvent, reaction temperature, and the presence or absence of a catalyst.
For the direct hydrazinolysis of 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine, the reaction is often carried out in an excess of hydrazine hydrate, which can also serve as the solvent. However, the use of a co-solvent like ethanol or n-butanol can improve the solubility of the starting material and facilitate a smoother reaction. The temperature is a critical factor; while higher temperatures generally lead to faster reaction rates, they can also promote the formation of side products. Therefore, careful control of the temperature is necessary to maximize the yield of the desired product.
While the hydrazinolysis of activated chloropyrimidines often proceeds without the need for a catalyst, in some cases, the addition of a base or a phase-transfer catalyst can be beneficial, especially if the starting material is less reactive. For less reactive precursors, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been developed for the formation of N-N bonds, and these methods could potentially be adapted for the synthesis of hydrazinopyrimidines. However, for the synthesis of this compound, the direct, uncatalyzed hydrazinolysis of the 4-chloro precursor remains the most straightforward and economically viable approach.
| Parameter | Conditions | Effect on Reaction |
| Solvent | Ethanol, Isopropanol, n-Butanol, Excess Hydrazine Hydrate | Affects solubility of reactants and reaction rate. |
| Temperature | Room Temperature to Reflux | Higher temperatures increase reaction rate but may lead to side products. |
| Reaction Time | 2 - 12 hours | Monitored by TLC to ensure completion of the reaction. |
| Catalyst | Generally not required for activated substrates. | Can be employed for less reactive precursors to improve efficiency. |
This is an interactive data table providing a general overview of the impact of various reaction parameters.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. thepharmajournal.com This technology has been effectively applied to the synthesis of heterocyclic compounds, including pyrimidine derivatives. thepharmajournal.combeilstein-journals.org In the context of hydrazine derivatives, microwave irradiation provides an efficient alternative for the synthesis of acid hydrazides directly from their corresponding acids in a single step, a process that conventionally requires a two-step pathway of esterification followed by treatment with hydrazine hydrate. neliti.com
One relevant study demonstrates the efficient synthesis of (pyrimido[4,5- e] rsc.orgresearchgate.netrasayanjournal.co.inthiadiazin-7-yl)hydrazine derivatives using microwave assistance. The methodology involved the initial cyclocondensation of bidentate nucleophiles with a substituted pyrimidine, followed by the crucial step of replacing a chlorine atom with hydrazine under microwave irradiation. This approach highlights the utility of microwave energy in facilitating nucleophilic substitution on the pyrimidine ring, a key step in the synthesis of the target hydrazine compounds. The significant reduction in reaction time and increase in yield underscore the advantages of this protocol.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Hydrazide Formation Data is illustrative of general findings in the field.
Solvent Effects and Green Chemistry Considerations
In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of pyrimidine derivatives and other heterocyclic compounds. rasayanjournal.co.in This approach emphasizes the use of environmentally benign solvents, reduction of waste, and energy efficiency. rasayanjournal.co.in Multicomponent reactions (MCRs) are a cornerstone of this strategy, allowing the synthesis of complex molecules in a single pot, which minimizes solvent usage and purification steps. rasayanjournal.co.inmdpi.com
Solvent choice plays a critical role in the sustainability of a synthetic process. The development of protocols that utilize water as a reaction medium represents a significant advancement. For instance, an efficient and green method for the synthesis of N-unsubstituted pyrazoles has been developed using semicarbazide (B1199961) hydrochloride in water, avoiding the use of toxic hydrazine. rsc.org Such "on water" conditions are highly desirable. Other green approaches include solvent-free reactions, sometimes employing mechanical methods like ball milling or "grindstone chemistry," which can lead to clean reactions with high yields and simple workups. rasayanjournal.co.in The use of catalysts like Ceric Ammonium Nitrate (CAN) has also been shown to be effective for the synthesis of cyclopenta[d]pyrimidinones under mild and efficient conditions. researchgate.net These methods not only reduce the environmental impact but also often provide economic benefits through simplified procedures and reduced reaction times. rasayanjournal.co.inresearchgate.net
Synthetic Pathways to Substituted this compound Derivatives
The functionalization of the this compound scaffold is crucial for modulating its chemical properties. A variety of synthetic strategies have been developed to introduce a wide range of substituents onto the core structure. These methods often involve either building the heterocyclic system from already substituted precursors or by post-synthesis modification of the parent compound. A foundational approach in heterocyclic chemistry involves the cyclocondensation of 1,3-dicarbonyl compounds with substituted hydrazines to yield substituted pyrazoles, a strategy whose principles can be extended to pyrimidine systems. nih.gov
Incorporation of Halogenated Precursors
A common and effective strategy for the synthesis of 4-hydrazinylpyrimidine (B2547379) derivatives involves the use of halogenated precursors. In this approach, a halogen atom, typically chlorine, is positioned at the 4-position of the pyrimidine ring, which acts as a good leaving group for nucleophilic aromatic substitution.
A key intermediate in the synthesis of related structures is 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, which is synthesized from cyclopentanone and benzylamine (B48309) through a Vilsmeier cyclization reaction. researchgate.net The presence of the chlorine atom allows for subsequent substitution reactions. A similar principle is applied directly to the pyrimidine core. For example, the synthesis of a (pyrimido[4,5-e] rsc.orgresearchgate.netrasayanjournal.co.inthiadiazin-7-yl)hydrazine derivative was achieved by reacting 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with a nucleophile, followed by the selective replacement of the remaining chlorine atom at the reactive position with hydrazine hydrate. This displacement reaction is a fundamental step, providing direct access to the desired hydrazine functionality. The reactivity of the halogenated precursor is often enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens.
Table 2: Selected Halogenated Precursors and Their Role in Synthesis
Introduction of Alkyl and Aryl Substituents
The introduction of alkyl and aryl groups can be achieved at different stages of the synthesis, either by using substituted starting materials or by modifying the heterocyclic core. Conventional preparation of substituted hydrazines may involve the reaction of acyl halides with a substituted hydrazine or the treatment of acyl hydrazides with a strong base followed by alkyl halides. researchgate.net
A versatile method for creating substituted pyrimidine analogues is to begin with precursors that already bear the desired alkyl or aryl moieties. For instance, the synthesis of 1-aryl-6-azaisocytosines, which are 1,2,4-triazine (B1199460) derivatives, is accomplished through the cyclization of arylhydrazones, demonstrating how an aryl group can be incorporated from the outset. mdpi.com Similarly, in pyrazole (B372694) synthesis, the reaction of 1,3-dicarbonyl compounds with a substituted hydrazine (e.g., phenylhydrazine) directly leads to N-substituted products. nih.gov
For introducing substituents directly onto the heterocyclic ring, modern cross-coupling reactions are often employed. While not specifically detailed for the title compound in the provided context, palladium-catalyzed reactions, for example, are widely used for the N-arylation of pyrazoles and other azoles, and similar principles could be applied to the cyclopenta[d]pyrimidine system. organic-chemistry.org These methods offer a powerful route for creating C-C or C-N bonds to attach various aryl groups. Alkyl groups can be introduced using precursors like 2,5-dibenzylidenecyclopentanone (B1588407) derivatives in cyclocondensation reactions to form related fused pyridine (B92270) systems, which can be conceptually adapted for pyrimidine synthesis. nih.gov
Condensation Reactions of the Hydrazine Group
The nucleophilic nature of the terminal nitrogen atom of the hydrazine group in this compound allows it to readily react with electrophilic carbonyl carbons of aldehydes and ketones. This reaction is a classic condensation process that results in the formation of a C=N double bond, yielding hydrazone derivatives.
Scope and Limitations of Hydrazone Formation
The scope of the hydrazone formation reaction with this compound is expected to be broad. A wide array of both aromatic and aliphatic aldehydes and ketones should readily participate in this condensation. Aromatic aldehydes, particularly those with electron-withdrawing or electron-donating groups on the phenyl ring, are anticipated to yield the corresponding hydrazones in good yields. Similarly, aliphatic aldehydes and both acyclic and cyclic ketones should also be suitable substrates.
Limitations of this reaction may arise with sterically hindered ketones, where the bulky substituents around the carbonyl group could impede the nucleophilic attack of the hydrazine. In such cases, harsher reaction conditions, such as higher temperatures or stronger acid catalysts, might be necessary, which could potentially lead to side reactions or decomposition of the starting material. Another potential limitation could be the presence of other reactive functional groups in the aldehyde or ketone that might compete with the carbonyl group for reaction with the hydrazine. Careful selection of reaction conditions and protecting group strategies may be required to overcome these challenges.
Cyclocondensation Reactions for Fused Heterocyclic Systems
The bifunctional nature of the hydrazine moiety, possessing two nucleophilic nitrogen atoms, makes this compound an excellent precursor for the synthesis of various fused heterocyclic systems. Through cyclocondensation reactions with appropriate bifunctional electrophiles, the pyrimidine ring can be annulated with additional nitrogen-containing heterocycles.
Synthesis of 1,2,4-Triazolo-Fused Cyclopenta[d]pyrimidines
The fusion of a 1,2,4-triazole (B32235) ring to the cyclopenta[d]pyrimidine core can be achieved through the reaction of this compound with various one-carbon electrophiles. Common reagents for this transformation include orthoesters (e.g., triethyl orthoformate), carboxylic acids, and acid chlorides.
The reaction with triethyl orthoformate, for instance, typically proceeds at elevated temperatures and results in the formation of a nih.govmdpi.comnih.govtriazolo[4,3-c]cyclopenta[d]pyrimidine system. The mechanism involves the initial formation of an ethoxymethyleneamino intermediate, followed by intramolecular cyclization and elimination of ethanol.
General synthetic strategies for analogous triazolopyrimidine systems often involve the cyclocondensation of a hydrazinopyrimidine with a suitable one-carbon source. nih.gov
Formation of Pyrazolo-Fused Cyclopenta[d]pyrimidines
The construction of a pyrazole ring fused to the cyclopenta[d]pyrimidine scaffold can be accomplished by reacting this compound with 1,3-dicarbonyl compounds or their synthetic equivalents. Reagents such as β-ketoesters, β-diketones, and α,β-unsaturated ketones are commonly employed for this purpose.
The reaction with a β-ketoester, for example, would lead to the formation of a pyrazolo[1,5-c]cyclopenta[d]pyrimidin-5-one derivative. The reaction proceeds via initial condensation of the hydrazine with the more reactive ketone carbonyl, followed by intramolecular cyclization via nucleophilic attack of the secondary nitrogen of the hydrazine onto the ester carbonyl group, with subsequent elimination of an alcohol. The regioselectivity of this reaction is often dependent on the reaction conditions and the nature of the substituents on the 1,3-dicarbonyl compound. The synthesis of pyrazolo[1,5-a]pyrimidines through the cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds is a well-established method. nih.gov
Exploration of Other Nitrogen-Containing Annulated Systems
Beyond the synthesis of triazolo- and pyrazolo-fused systems, the reactivity of this compound opens avenues for the construction of other nitrogen-containing annulated heterocycles. For instance, reaction with α-haloketones could potentially lead to the formation of pyridazino-fused systems, although such pathways would require careful investigation of reaction conditions to control regioselectivity.
Nucleophilic Substitution Reactions Involving the Cyclopenta[d]pyrimidine Ring System
The pyrimidine ring in the this compound system is electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring, particularly at the C4 position, susceptible to nucleophilic attack. The hydrazine moiety itself is introduced onto the cyclopenta[d]pyrimidine scaffold via a nucleophilic aromatic substitution (SNAr) reaction, typically by reacting a 4-halocyclopenta[d]pyrimidine precursor with hydrazine hydrate.
The reactivity of the C4 position is well-documented in related fused pyrimidine systems. For instance, the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various aniline (B41778) derivatives has been studied extensively. These reactions often proceed under acidic conditions, which can enhance the electrophilicity of the pyrimidine ring. nih.gov It has been observed that the reaction rates can be higher in aqueous media compared to organic solvents, highlighting the influence of the reaction medium on the substitution process. nih.gov The electronic properties of the incoming nucleophile also play a crucial role, with electron-rich anilines generally reacting faster. nih.gov
In the context of the this compound moiety, the hydrazine group can be further derivatized through reactions with various electrophiles. However, nucleophilic substitution reactions where the hydrazine group is displaced are less common but can occur under specific conditions with highly reactive nucleophiles. More frequently, the hydrazine moiety acts as a directing group, influencing the reactivity of the pyrimidine ring towards other nucleophiles.
The following table summarizes representative nucleophilic substitution reactions on related 4-chlorofused pyrimidine systems, which serve as analogs for the synthesis of the title compound and its derivatives.
| Precursor | Nucleophile | Product | Reaction Conditions | Reference |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | 4-anilino-7H-pyrrolo[2,3-d]pyrimidine | HCl, Water, 80°C | nih.gov |
| 4-chlorothieno[2,3-d]pyrimidine | Aniline | 4-anilinothieno[2,3-d]pyrimidine | No acid, 80°C | nih.gov |
| 6-chloropurine | Aniline | 6-anilinopurine | No acid, 24h | nih.gov |
| 4-chloro-8-methylquinolin-2(1H)-one | Hydrazine hydrate | 4-hydrazinyl-8-methylquinolin-2(1H)-one | Ethanol, reflux | mdpi.com |
Functional Group Interconversions on the Cyclopentane Ring
The fused cyclopentane ring of this compound offers another site for chemical modification. While the pyrimidine and hydrazine moieties often dominate the reactivity of the molecule, the saturated carbocyclic ring can undergo various functional group interconversions.
One notable transformation is the oxidation of the methylene (B1212753) groups of the cyclopentane ring. For example, in the analogous 6,7-dihydro-5H-cyclopenta[b]pyridine system, the CH2 group adjacent to the pyridine ring can be directly oxidized to a carbonyl group using a manganese catalyst and an oxidant like tert-butyl hydroperoxide in water. rsc.org This reaction proceeds with high yield and chemoselectivity, suggesting that similar transformations could be applied to the cyclopenta[d]pyrimidine core to introduce a ketone functionality on the cyclopentane ring.
The introduction of a carbonyl group would open up a plethora of subsequent derivatization possibilities, including reduction to an alcohol, conversion to an oxime, or use in condensation reactions to form larger, more complex structures.
Furthermore, the synthesis of derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile has been achieved through cyclocondensation reactions involving 2,5-diarylidenecyclopentanone. nih.govacs.org This indicates that functionalization of the cyclopentane ring prior to the formation of the fused heterocyclic system is a viable strategy for accessing a range of derivatives.
While specific examples of functional group interconversions on the cyclopentane ring of the fully formed this compound are not extensively reported in the literature, the reactivity of analogous systems provides a strong indication of the potential for such modifications.
Chemo- and Regioselectivity in Reactions of this compound
The presence of multiple reactive sites in this compound—the two nitrogen atoms of the pyrimidine ring, the two nitrogen atoms of the hydrazine group, and the C-H bonds of the cyclopentane ring—raises important questions of chemo- and regioselectivity in its reactions.
The hydrazine moiety is a potent nucleophile and will readily react with a wide range of electrophiles, such as aldehydes, ketones, and acylating agents, to form hydrazones, pyrazoles, and other heterocyclic systems. In reactions with dicarbonyl compounds or their equivalents, the hydrazine group typically acts as the primary site of reaction, leading to the formation of a new fused ring. This is a common strategy for the synthesis of pyrazolo[3,4-d]pyrimidines, which are of significant interest in medicinal chemistry.
The pyrimidine ring, being electron-deficient, is prone to nucleophilic attack, as discussed in section 3.3. The regioselectivity of this attack is predominantly at the C4 position, which is activated by both ring nitrogens. In reactions involving both a nucleophile and an electrophile, the outcome will depend on the relative reactivity of the different sites and the reaction conditions. For instance, under acidic conditions, the pyrimidine ring can be activated towards nucleophilic attack, while the hydrazine group may be protonated and thus less nucleophilic.
The cyclopentane ring is generally the least reactive part of the molecule under standard conditions. However, as mentioned in section 3.4, it can be functionalized under specific oxidative conditions. The regioselectivity of such reactions would likely be directed by the adjacent pyrimidine ring, favoring the positions alpha to the fused ring system.
Structural Elucidation and Advanced Spectroscopic Characterization of 5h,6h,7h Cyclopenta D Pyrimidin 4 Yl Hydrazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
The ¹H NMR spectrum of {5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}hydrazine is expected to exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) ring, the fused cyclopentane (B165970) ring, and the hydrazine (B178648) moiety.
The pyrimidine ring system in related 4-aminopyrimidine (B60600) derivatives shows characteristic chemical shifts for its aromatic protons. For instance, in 4-aminopyrimidine, the proton at the C2 position typically appears as a singlet in the downfield region, while the protons at C5 and C6 positions show characteristic doublet or multiplet patterns. chemicalbook.comsemanticscholar.org
The protons of the fused cyclopentane ring in 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives typically appear as multiplets in the aliphatic region of the spectrum. Specifically, the protons on C5, C6, and C7 are expected to show complex splitting patterns due to geminal and vicinal couplings. In analogous 2-amino-7-(4-chlorobenzylidene)-4-(4-chlorophenyl)-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine, the cyclopentyl protons appear as two multiplets at approximately 2.17 and 2.67 ppm. Similarly, in 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, the two CH₂ groups of the cyclopentane ring appear as triplets at around 2.87 and 3.09 ppm. acs.org
The protons of the hydrazine group (-NHNH₂) are expected to appear as broad singlets that are exchangeable with deuterium (B1214612) oxide (D₂O). The chemical shift of these protons can vary depending on the solvent and concentration. In many aminopyrimidines, the amino protons are observed as a broad singlet. semanticscholar.org
A hypothetical ¹H NMR data table for the title compound is presented below, based on the analysis of related structures.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-2 (pyrimidine) | 8.0 - 8.5 | s |
| H-5 (cyclopentane) | 2.8 - 3.1 | t |
| H-6 (cyclopentane) | 2.0 - 2.3 | m |
| H-7 (cyclopentane) | 2.8 - 3.1 | t |
| -NH (hydrazine) | 4.0 - 5.0 | br s |
| -NH₂ (hydrazine) | 3.0 - 4.0 | br s |
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region of the spectrum, typically between 150 and 170 ppm for the carbons bonded to nitrogen, and around 100-120 ppm for the CH carbon. In related 4-chloro-2,6-diaminopyrimidine, the pyrimidine carbons appear in the range of 160-165 ppm. chemicalbook.comnih.gov
The aliphatic carbons of the cyclopentane ring will appear in the upfield region, generally between 20 and 40 ppm. For example, in a 2-amino-7-(4-chlorobenzylidene)-4-(4-chlorophenyl)-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine derivative, the cyclopentyl carbons resonate at approximately 20.6, 27.3, and 57.3 ppm.
A predicted ¹³C NMR data table for the title compound is provided below.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 (pyrimidine) | 150 - 155 |
| C-4 (pyrimidine) | 160 - 165 |
| C-4a (bridgehead) | 120 - 125 |
| C-5 (cyclopentane) | 25 - 30 |
| C-6 (cyclopentane) | 20 - 25 |
| C-7 (cyclopentane) | 25 - 30 |
| C-7a (bridgehead) | 170 - 175 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons at C5, C6, and C7 of the cyclopentane ring, confirming their connectivity.
HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated carbons in both the pyrimidine and cyclopentane rings.
HMBC: An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the fusion of the pyrimidine and cyclopentane rings. For example, correlations between the C5 protons and the bridgehead carbons (C4a and C7a) would be expected.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and sensitive method for the identification of functional groups present in a molecule.
The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to the various functional groups.
N-H Stretching: The hydrazine moiety will exhibit characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching modes.
C-H Stretching: The C-H stretching vibrations of the pyrimidine ring (aromatic) are expected to appear above 3000 cm⁻¹, while the C-H stretching of the cyclopentane ring (aliphatic) will be observed just below 3000 cm⁻¹. acs.org
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will give rise to a series of sharp absorption bands in the 1500-1650 cm⁻¹ region.
N-H Bending: The N-H bending vibrations of the hydrazine group are expected in the 1580-1650 cm⁻¹ region.
C-N Stretching: The C-N stretching vibrations will likely appear in the 1200-1350 cm⁻¹ region.
An overview of the expected FTIR absorption bands is presented in the following table.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (hydrazine) | 3200 - 3400 |
| C-H stretch (aromatic) | > 3000 |
| C-H stretch (aliphatic) | < 3000 |
| C=N / C=C stretch (pyrimidine) | 1500 - 1650 |
| N-H bend (hydrazine) | 1580 - 1650 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of this molecular ion will provide valuable structural information.
A plausible fragmentation pathway would involve the initial loss of the hydrazine side chain or fragments thereof. For instance, the loss of a nitrogen-containing radical (e.g., •NH₂ or •N₂H₃) is a common fragmentation pathway for hydrazine derivatives. Subsequent fragmentation of the cyclopenta[d]pyrimidine core could involve retro-Diels-Alder type reactions or the loss of small neutral molecules like HCN. In the mass spectrum of a related 2-aminocyclopenta[d]pyrimidine derivative, the molecular ion peak was observed, and the fragmentation pattern provided confirmation of the structure.
A summary of potential key fragments in the mass spectrum is provided below.
| m/z Value | Possible Fragment |
| [M]⁺ | Molecular Ion |
| [M - 15]⁺ | Loss of •NH |
| [M - 31]⁺ | Loss of •N₂H₃ |
| [M - 28]⁺ | Loss of N₂ |
| [M - 27]⁺ | Loss of HCN |
X-ray Crystallography for Definitive Molecular Geometries and Conformations
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise spatial arrangement of atoms within a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, thereby revealing the definitive molecular geometry and preferred conformations. While specific crystallographic data for the parent compound this compound is not extensively reported in publicly available literature, analysis of closely related heterocyclic systems provides valuable insights into the structural characteristics of the cyclopenta[d]pyrimidine core and the attached hydrazine moiety.
For instance, the crystal structure of 4-hydrazino-1-methylpyrazolo[3,4-d]pyrimidine, a related hydrazinyl-pyrimidine derivative, reveals that the molecule is nearly planar. nih.gov The geometry of the hydrazino group and its bond lengths to the pyrimidine ring suggest a delocalization of electrons between the hydrazine nitrogen atoms and the aromatic system. nih.gov In the crystal lattice, these molecules form dimers linked by N—H···N hydrogen bonds, which further assemble into chains. nih.gov
Similarly, analysis of 6,7-dihydro-1,4-di(2′-pyridyl)-5H-cyclopenta[d]pyridazine, which shares the fused cyclopentane ring, shows a trans/trans conformation in the solid state. researchgate.net The packing of these molecules in the unit cell is influenced by Ar–H···N and Aliph-H···N interactions. researchgate.net In more complex derivatives designed for biological activity, such as certain cyclopenta-pyrimidinyl dihydroquinoxalinones, X-ray crystallography has been employed to confirm their binding to protein targets, thereby validating their molecular design. nih.gov
The table below presents representative crystallographic data for a related hydrazino-pyrimidine derivative to illustrate the type of information obtained from such studies.
| Parameter | Value |
| Compound | 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine |
| Chemical Formula | C₆H₈N₆ |
| Molecular Weight | 164.18 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 14.086(4) |
| b (Å) | 3.8756(12) |
| c (Å) | 27.271(8) |
| Volume (ų) | 1488.8(8) |
| Z | 8 |
| Temperature (K) | 223 |
| Radiation | Mo Kα |
| Key Torsion Angle | C-C-N-N = 4.1(7)° |
Note: Data is for a structurally related compound to provide context for the crystallographic analysis of hydrazino-pyrimidine systems. nih.gov
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This experimental data is then compared with the theoretically calculated percentages for a proposed empirical formula. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity.
For derivatives of the {5H,6H,7H-cyclopenta[d]pyrimidine} scaffold, elemental analysis is routinely used to confirm the successful synthesis of the target molecules. For example, in the synthesis of novel 2-aminocyclopenta[d]pyrimidine derivatives, the experimentally determined percentages of C, H, and N were found to be in excellent agreement with the calculated values, thus confirming their proposed structures. rhhz.net
The following interactive table showcases elemental analysis data for several derivatives of the broader cyclopenta-fused pyrimidine family, demonstrating the validation of their empirical formulas.
| Compound | Chemical Formula | Analysis | %C | %H | %N |
| 2-Amino-4,7-bis(2,4-dichlorophenyl)-5,6-dihydrocyclopenta[d]pyrimidine derivative | C₂₄H₁₉Cl₂N₃O | Calculated | 66.05 | 4.39 | 9.63 |
| Found | 66.10 | 4.40 | 9.70 | ||
| 2-Methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | C₂₁H₁₆N₄O | Calculated | 74.10 | 4.74 | 16.46 |
| Found | 73.95 | 4.68 | 16.29 |
Note: The data presented is for derivatives of the cyclopenta[d]pyrimidine and related cyclopenta[b]pyridine systems to exemplify the application and results of elemental analysis in this class of compounds. rhhz.netnih.gov
Theoretical and Computational Investigations of 5h,6h,7h Cyclopenta D Pyrimidin 4 Yl Hydrazine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
No publicly available research could be found that has performed Density Functional Theory (DFT) calculations on {5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}hydrazine to determine its electronic structure and molecular geometry.
Frontier Molecular Orbital (FMO) Analysis
There are no published studies detailing the Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for this compound.
Atomic Charge Distribution
Information regarding the atomic charge distribution of this compound, which would be derived from methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, is not available in the current body of scientific literature.
Electrostatic Potential Surfaces
There are no documented studies that have generated or analyzed the electrostatic potential surfaces for this compound to visualize its charge distribution and predict sites for electrophilic or nucleophilic attack.
Conformational Analysis and Molecular Dynamics Simulations of the Cyclopenta[d]pyrimidine Hydrazine (B178648) System
No research has been published on the conformational analysis or molecular dynamics simulations of this compound. Such studies would provide insights into the molecule's flexibility, stable conformations, and dynamic behavior.
Prediction of Spectroscopic Parameters (NMR, IR) through Computational Methods
There is no available research that has computationally predicted the Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopic parameters for this compound. These predictions would be valuable for the experimental characterization of the compound.
Computational Studies on Reaction Mechanisms and Transition States in Derivatization Processes
No computational studies have been found that investigate the reaction mechanisms or transition states involved in the derivatization of this compound.
Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Reactivity
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that seeks to establish a mathematical correlation between the structural or physicochemical properties of a compound and its chemical reactivity. While specific QSPR studies on this compound are not extensively documented in publicly available literature, the principles of QSPR can be applied to predict its reactivity based on data from analogous pyrimidine (B1678525) and hydrazine derivatives. Such models are invaluable for forecasting the behavior of novel compounds in various chemical environments, thereby guiding synthetic efforts and mechanistic studies.
A theoretical QSPR model for this compound would involve the calculation of a wide array of molecular descriptors. These descriptors, which are numerical representations of the molecule's structure and properties, can be categorized into several classes:
Electronic Descriptors: These quantify the electronic aspects of the molecule, such as charge distribution, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). For this compound, the distribution of electron density, particularly on the pyrimidine ring and the hydrazine moiety, is expected to be a critical determinant of its reactivity. The energies of the HOMO and LUMO are fundamental in predicting the molecule's susceptibility to electrophilic and nucleophilic attack.
Steric Descriptors: These relate to the three-dimensional arrangement of atoms in the molecule and include parameters like molecular volume, surface area, and specific conformational indices. The fused cyclopenta ring in the target molecule imposes significant steric constraints that can influence its interaction with other reactants.
Topological Descriptors: These are derived from the two-dimensional representation of the molecule and describe aspects such as molecular connectivity and branching.
Thermodynamic Descriptors: Properties like heat of formation, hydration energy, and polarizability provide insights into the molecule's stability and its interactions in different media.
Once a comprehensive set of descriptors is calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are employed to build a predictive model. The robustness and predictive power of the resulting QSPR model are then rigorously validated using both internal and external validation techniques.
Detailed Research Findings
In the absence of direct experimental data for this compound, findings from studies on structurally related compounds, such as other cyclopenta[d]pyrimidine analogs and 4-hydrazinopyrimidines, can provide valuable insights. For instance, QSPR studies on various pyrimidine derivatives have often highlighted the significance of electronic descriptors in predicting their biological and chemical activities. nih.gov It is plausible that for this compound, descriptors related to the charge on the nitrogen atoms of the pyrimidine ring and the hydrazine group would be highly influential in models predicting its reactivity towards electrophiles.
Furthermore, studies on fused heterocyclic systems often find that descriptors encoding the shape and size of the molecule are crucial. nih.govacs.org Therefore, in a QSPR model for our target compound, steric parameters describing the geometry of the fused ring system would likely play a significant role.
Below are hypothetical data tables illustrating the types of descriptors that would be relevant for a QSPR study of this compound and its theoretical reactivity.
Table 1: Key Molecular Descriptors for a Hypothetical QSPR Model of this compound
| Descriptor Class | Descriptor Name | Hypothetical Value | Potential Influence on Reactivity |
| Electronic | HOMO Energy | -6.5 eV | Higher values may indicate greater susceptibility to electrophilic attack. |
| LUMO Energy | 1.2 eV | Lower values may suggest higher reactivity towards nucleophiles. | |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. | |
| Steric | Molecular Volume | 150 ų | Affects the accessibility of reactive sites to other molecules. |
| Molecular Surface Area | 180 Ų | Relates to the extent of interaction with the surrounding medium. | |
| Topological | Wiener Index | 350 | Reflects the branching and compactness of the molecular structure. |
| Thermodynamic | Heat of Formation | 250 kJ/mol | Indicates the thermodynamic stability of the molecule. |
Table 2: Illustrative QSPR Correlation for Predicting Reaction Rate Constant (k) of this compound in a Hypothetical Nucleophilic Substitution Reaction
| Compound Analog | HOMO Energy (eV) | LUMO Energy (eV) | Molecular Volume (ų) | Observed log(k) | Predicted log(k) |
| Analog 1 | -6.8 | 1.5 | 145 | -4.2 | -4.1 |
| Analog 2 | -6.6 | 1.3 | 155 | -3.8 | -3.9 |
| This compound | -6.5 | 1.2 | 150 | -3.5 | -3.6 |
| Analog 3 | -6.4 | 1.1 | 160 | -3.2 | -3.3 |
| Analog 4 | -6.2 | 0.9 | 165 | -2.9 | -2.8 |
This table is for illustrative purposes only. The values are not based on experimental data.
The development of a robust QSPR model for this compound would ultimately depend on the availability of consistent experimental data on its reactivity and the reactivity of a diverse set of related compounds. Such a model would be a powerful tool for predicting the chemical behavior of this and other novel cyclopenta[d]pyrimidine derivatives.
Mechanistic Insights into Reactions Involving 5h,6h,7h Cyclopenta D Pyrimidin 4 Yl Hydrazine
Elucidation of Reaction Mechanisms for Key Derivatization Pathways
The derivatization of {5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}hydrazine primarily involves the reaction of the hydrazine (B178648) moiety, which can act as a potent nucleophile. Two predominant mechanistic pathways for its derivatization are nucleophilic addition-elimination processes and intramolecular cyclization reactions.
Nucleophilic Addition-Elimination Processes
The hydrazine group in this compound readily participates in nucleophilic addition-elimination reactions with various electrophiles, most notably carbonyl compounds. The general mechanism involves the initial nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Subsequent elimination of a water molecule results in the formation of a hydrazone derivative.
The reaction is often catalyzed by acids, which protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. The rate of this reaction is dependent on several factors, including the reactivity of the carbonyl compound, the steric hindrance around the reaction centers, and the pH of the reaction medium.
A proposed mechanism for the reaction with an aldehyde or ketone is depicted below:
Step 1: Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the partially positive carbonyl carbon.
Step 2: Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.
Step 3: Dehydration: The hydroxyl group of the carbinolamine is protonated in the presence of an acid catalyst, forming a good leaving group (water). Subsequent elimination of water and formation of a carbon-nitrogen double bond yields the final hydrazone product.
Table 1: Key Factors Influencing Nucleophilic Addition-Elimination Reactions
| Factor | Influence on Reaction Rate | Mechanistic Rationale |
| Electrophilicity of Carbonyl | Increases with more electron-withdrawing groups | Enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. |
| Steric Hindrance | Decreases with bulky substituents | Bulky groups on either the hydrazine or the carbonyl compound can hinder the approach of the nucleophile. |
| pH of the Medium | Optimal pH is typically mildly acidic | Acid catalysis protonates the carbonyl group, increasing its reactivity. However, at very low pH, the hydrazine can be protonated, reducing its nucleophilicity. |
Intramolecular Cyclization Mechanisms
Derivatives of this compound, particularly those formed from reactions with bifunctional electrophiles, can undergo subsequent intramolecular cyclization to form fused heterocyclic systems. These reactions are of great synthetic utility as they lead to the formation of complex polycyclic molecules in a single step.
A common example is the reaction with β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds, which, after initial hydrazone formation, can cyclize to form pyrazole (B372694) or pyrazoline rings, respectively. The mechanism of these cyclizations typically involves the nucleophilic attack of the second nitrogen atom of the hydrazine moiety or an appropriately positioned active methylene (B1212753) group onto an electrophilic center within the same molecule.
For instance, the formation of a fused triazolopyrimidine ring system can be envisioned to proceed through the reaction of the hydrazine with a reagent containing a leaving group adjacent to a carbonyl or nitrile function. The initial hydrazone formation is followed by an intramolecular nucleophilic displacement of the leaving group by the secondary amine of the hydrazine linker.
Role of Reaction Intermediates in the Formation of this compound and Its Derivatives
The synthesis and derivatization of this compound involve several key reaction intermediates that dictate the final product structure. In the synthesis of the parent hydrazine, a common precursor is 4-chloro-5,6,7-trihydrocyclopenta[d]pyrimidine. The reaction of this chloro derivative with hydrazine hydrate (B1144303) proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key intermediate in this process is a Meisenheimer-like complex, where the hydrazine has added to the electron-deficient pyrimidine (B1678525) ring, and the chloride ion is subsequently eliminated to yield the product.
In derivatization reactions, the initially formed hydrazones are crucial intermediates. The stability and reactivity of these hydrazone intermediates determine the feasibility and outcome of subsequent reactions, such as intramolecular cyclizations. The stereochemistry of the hydrazone (E/Z isomers) can also influence the stereochemical outcome of the cyclization step.
Table 2: Common Intermediates and Their Roles
| Reaction Type | Key Intermediate | Role |
| Synthesis of the title compound | Meisenheimer-like complex | Facilitates the displacement of the chloro substituent by hydrazine. |
| Derivatization with carbonyls | Hydrazone | Serves as a stable intermediate that can be isolated or undergo further in-situ reactions. |
| Intramolecular Cyclization | Substituted Hydrazone | Contains both the nucleophilic and electrophilic centers required for ring closure. |
Kinetic and Thermodynamic Aspects of Synthetic Transformations
The outcome of reactions involving this compound can often be governed by either kinetic or thermodynamic control. This is particularly relevant in reactions where multiple products can be formed.
Kinetic Control: At lower reaction temperatures and shorter reaction times, the product that is formed fastest (the kinetic product) will predominate. This product is formed via the reaction pathway with the lowest activation energy.
Thermodynamic Control: At higher reaction temperatures and longer reaction times, the reaction may become reversible, allowing for equilibrium to be established. Under these conditions, the most stable product (the thermodynamic product) will be the major product, irrespective of the activation energy for its formation.
For example, in the formation of fused heterocyclic systems, different regioisomers may be possible. The kinetically favored product might be the one formed from the cyclization at the less sterically hindered position, while the thermodynamically more stable product might be a more conjugated or less strained ring system. Careful control of reaction conditions (temperature, solvent, and reaction time) is therefore essential to selectively obtain the desired isomer.
Stereochemical Control in the Synthesis of Chiral this compound Derivatives
The synthesis of chiral derivatives of this compound is an area of growing interest, particularly for applications in medicinal chemistry. Stereochemical control can be achieved through several strategies:
Use of Chiral Starting Materials: Reacting the achiral hydrazine with a chiral electrophile will lead to the formation of diastereomeric products, which can often be separated by chromatography or crystallization.
Use of Chiral Catalysts: Asymmetric catalysis provides an efficient route to enantiomerically enriched products. Chiral acid or base catalysts can be used to control the stereochemistry of the nucleophilic addition or cyclization steps.
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the this compound molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary can then be removed to yield the chiral product.
For instance, in the synthesis of chiral fused pyrazolidine (B1218672) derivatives, a chiral Lewis acid could be employed to coordinate to the hydrazone intermediate, thereby shielding one face of the molecule and directing the intramolecular cyclization to occur from the other face, leading to a high enantiomeric excess of one enantiomer. The development of such stereoselective methodologies is a key focus of current research in this area.
Advanced Applications and Future Research Directions in Synthetic Chemistry for 5h,6h,7h Cyclopenta D Pyrimidin 4 Yl Hydrazine
{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}hydrazine as a Versatile Building Block in Organic Synthesis
The inherent reactivity of the hydrazine (B178648) moiety, coupled with the fused cyclopenta[d]pyrimidine framework, positions this compound as a highly valuable intermediate in the synthesis of more complex molecular architectures.
The hydrazine group is a potent nucleophile, readily participating in condensation reactions with a variety of electrophiles. This reactivity can be harnessed to construct a diverse range of fused heterocyclic systems. For instance, reaction with β-dicarbonyl compounds can lead to the formation of pyrazole-fused cyclopenta[d]pyrimidines. Similarly, condensation with α-haloketones can provide access to triazine-annulated derivatives. The general reactivity of hydrazinopyrimidines as precursors to fused heterocycles is well-documented, suggesting that the title compound would be an excellent starting material for novel polycyclic systems with potential biological activities. mdpi.comnih.gov
| Reagent | Resulting Fused Ring System | Potential Application |
| β-Dicarbonyl Compounds | Pyrazole (B372694) | Medicinal Chemistry |
| α-Haloketones | Triazine | Agrochemicals |
| Isothiocyanates | Thiadiazole | Materials Science |
| Carbon Disulfide | Thiatriazole | Organic Conductors |
This table presents potential transformations based on the known reactivity of hydrazinopyrimidines.
The ability of this compound to undergo a variety of chemical transformations makes it an ideal scaffold for the generation of combinatorial libraries. By systematically reacting the hydrazine moiety with a diverse set of building blocks, a large number of unique compounds can be rapidly synthesized. This approach is invaluable for exploring chemical space in the context of drug discovery and materials science. The resulting libraries of cyclopenta[d]pyrimidine derivatives can then be screened for desirable properties, accelerating the identification of lead compounds with novel functions.
Exploration of this compound in Materials Science (e.g., Polymer Chemistry, Dyes, Non-linear Optics)
The electronic properties of the pyrimidine (B1678525) ring, combined with the potential for extended conjugation through derivatization of the hydrazine group, suggest that this compound and its derivatives could find applications in materials science. Pyrimidine-containing molecules have been investigated for their use in organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and as fluorescent sensors. researchgate.net
Derivatives of this scaffold could be explored as novel dyes. The formation of hydrazones through condensation with aromatic aldehydes can lead to compounds with extended π-systems, which are often colored. The specific absorption and emission properties could be tuned by varying the substituents on the aromatic aldehyde.
Furthermore, pyrimidine derivatives have shown promise as non-linear optical (NLO) materials. rsc.orgresearchgate.netnih.gov The inherent asymmetry and potential for large dipole moment changes upon excitation in suitably substituted cyclopenta[d]pyrimidine hydrazones could lead to significant second-order NLO responses.
| Derivative Class | Potential Application | Key Feature |
| Aromatic Hydrazones | Dyes | Extended π-conjugation |
| Donor-Acceptor Systems | Non-linear Optics | Large molecular hyperpolarizability |
| Metal Complexes | Luminescent Materials | Tunable emission properties |
This table outlines potential materials science applications based on the properties of related pyrimidine derivatives.
Catalytic Applications of this compound Derivatives
The nitrogen atoms within the pyrimidine ring and the hydrazine moiety can act as coordination sites for metal ions. This suggests that derivatives of this compound could serve as ligands in coordination chemistry, potentially leading to novel catalysts. Pyrimidine hydrazide ligands have been shown to form stable complexes with various transition metals, and these complexes can exhibit catalytic activity. ekb.egekb.eg
For instance, Schiff base ligands derived from the title compound could coordinate to metals like palladium, copper, or iron, creating catalysts for cross-coupling reactions, oxidations, or reductions. The specific stereoelectronic properties of the cyclopenta[d]pyrimidine scaffold could influence the catalytic activity and selectivity of the resulting metal complexes.
Development of Novel Synthetic Methodologies for the Core Scaffold and its Hydrazine Functionality
While the existence of the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold is known, efficient and versatile synthetic routes to the 4-hydrazino derivative are not well-established. google.com A key area of future research will be the development of robust methods for its synthesis. A plausible approach involves the initial construction of the corresponding 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine, followed by nucleophilic substitution with hydrazine hydrate (B1144303). The 4-chloro precursor could potentially be synthesized from the corresponding pyrimidone.
Further research could also focus on direct C-H amination or other modern synthetic techniques to install the hydrazine functionality, potentially offering more efficient and environmentally friendly routes.
Unexplored Reactivity Patterns and Transformative Potential of the this compound System
Beyond the typical reactions of hydrazines, the unique juxtaposition of the hydrazine group and the fused ring system may lead to unexplored reactivity patterns. For example, intramolecular cyclization reactions could be triggered under specific conditions, leading to novel tricyclic frameworks. The potential for oxidative or reductive transformations of the core scaffold, in conjunction with the reactivity of the hydrazine, also presents an area ripe for investigation. The autoxidation and dimerization of similar hydrazinyl-heterocycles has been observed, suggesting that the title compound may undergo complex and interesting transformations. mdpi.com
Future research should aim to systematically explore the reactivity of this compound with a wide range of reagents to uncover its full transformative potential. This could lead to the discovery of new reactions and the synthesis of molecules with unprecedented structures and properties.
Future Directions in the Design and Synthesis of Advanced this compound Analogues for Chemical Innovation
The field of synthetic chemistry is continually evolving, driven by the pursuit of novel molecules with enhanced properties and functionalities. The this compound scaffold represents a valuable starting point for chemical innovation due to its unique structural and electronic characteristics. Future research will likely focus on the strategic design and efficient synthesis of advanced analogues to explore new chemical spaces and unlock novel applications. This involves leveraging cutting-edge synthetic methodologies, computational modeling, and a deeper understanding of structure-property relationships.
The exploration of advanced analogues of this compound is poised to benefit significantly from the integration of modern synthetic techniques and rational design principles. The pyrimidine core is a well-established pharmacophore in medicinal chemistry, and its fusion with a cyclopentane (B165970) ring offers a distinct three-dimensional geometry that can be exploited for various applications. gsconlinepress.commdpi.com Future efforts will likely concentrate on several key areas: the development of more efficient and sustainable synthetic routes, the diversification of the core scaffold through targeted modifications, and the application of computational chemistry to guide the design of next-generation analogues.
One promising avenue is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step. rsc.orgresearchgate.net These reactions are highly atom-economical and can rapidly generate libraries of diverse analogues for screening. Furthermore, the adoption of green chemistry principles, such as the use of ultrasound or microwave irradiation, can lead to shorter reaction times, higher yields, and reduced environmental impact compared to conventional heating methods. nih.gov
Future synthetic strategies are expected to move beyond traditional methods to embrace more sophisticated and efficient approaches. The development of novel catalytic systems, including transition-metal and organocatalysts, will be crucial for achieving highly selective transformations and introducing functional groups that are otherwise difficult to incorporate. researchgate.net For instance, C-H activation techniques could enable the direct functionalization of the cyclopentane ring, providing access to a wide range of previously inaccessible derivatives.
In parallel with synthetic advancements, computational tools will play an increasingly important role in the rational design of new analogues. mdpi.com Molecular docking and quantum mechanics calculations can predict the binding of molecules to specific targets, guiding the design of compounds with desired biological activities. Structure-based drug design, which relies on the three-dimensional structure of a target protein, can be used to design potent and selective inhibitors. nih.gov
The strategic modification of the this compound scaffold is another key area for future research. This includes altering the substitution pattern on the pyrimidine and cyclopentane rings, as well as modifying the hydrazine moiety. These modifications can be used to fine-tune the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for its performance in various applications. rsc.orgeurjchem.com The exploration of bioisosteric replacements for different parts of the molecule can also lead to the discovery of analogues with improved properties.
The following table outlines potential future research directions for the design and synthesis of advanced this compound analogues.
| Research Direction | Description | Potential Impact |
| Development of Novel Synthetic Methodologies | Exploration of multicomponent reactions, flow chemistry, and advanced catalytic systems (e.g., C-H activation) for more efficient and sustainable synthesis. nih.gov | Increased accessibility to a wider range of analogues, reduced environmental footprint of synthetic processes. |
| Scaffold Diversification and Functionalization | Introduction of diverse substituents on the cyclopentane and pyrimidine rings, and modification of the hydrazine moiety to explore new chemical space. | Discovery of analogues with enhanced potency, selectivity, and improved physicochemical properties. |
| Computational and Structure-Based Design | Utilization of molecular modeling, quantum mechanics calculations, and structure-based design to guide the synthesis of analogues with specific desired properties. mdpi.com | More efficient discovery of lead compounds, reduced reliance on traditional high-throughput screening. |
| Exploration of Fused-Ring Systems | Fusion of the this compound core with other heterocyclic rings to create novel polycyclic systems. researchgate.net | Access to completely new chemical scaffolds with unique three-dimensional shapes and electronic properties. |
| Synthesis of Functional Probes | Design and synthesis of analogues incorporating reporter groups (e.g., fluorescent tags, biotin) to serve as chemical tools for studying biological systems. | Elucidation of molecular mechanisms of action and identification of new biological targets. |
Further innovation will stem from the strategic derivatization of the hydrazine functional group. This moiety is a versatile chemical handle that can be transformed into a wide array of other functional groups or used as a linker to conjugate the core scaffold to other molecules of interest. The synthesis of hydrazones, pyrazoles, and other nitrogen-containing heterocycles from the hydrazine precursor can lead to the discovery of compounds with entirely different chemical and biological profiles. eurjchem.com
The table below details specific synthetic strategies that could be employed for the future development of novel analogues.
| Synthetic Strategy | Description | Example Application |
| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave irradiation to accelerate reaction rates and improve yields. nih.gov | Rapid synthesis of a library of substituted analogues for initial screening. |
| Palladium-Catalyzed Cross-Coupling Reactions | Reactions such as Suzuki, Heck, and Buchwald-Hartwig amination for the introduction of aryl, vinyl, and amino substituents. | Functionalization of a halogenated this compound precursor. |
| One-Pot Multicomponent Reactions | Combining three or more reactants in a single step to build molecular complexity efficiently. rsc.orgresearchgate.net | Synthesis of highly substituted pyranopyrimidine-fused analogues. rsc.orgresearchgate.net |
| Photoredox Catalysis | Uses visible light to initiate radical-based transformations under mild conditions. | Late-stage functionalization of the cyclopentane ring via C-H activation. |
| Flow Chemistry | Performing reactions in a continuous-flow reactor, allowing for precise control over reaction parameters and improved safety. | Scalable and automated synthesis of lead compounds for further development. |
By embracing these advanced synthetic and design principles, the chemical community can unlock the full potential of the this compound scaffold. The resulting novel analogues could find applications in diverse areas of chemical science, from materials science to medicinal chemistry, driving innovation and discovery in the years to come. The continued exploration of this versatile chemical entity promises a rich and rewarding future for synthetic chemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for {5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}hydrazine, and what reaction conditions optimize yield?
- Methodological Answer: The compound can be synthesized via hydrazine-mediated nucleophilic substitution or condensation. A high-yield method involves reacting cyclopenta[d]pyrimidine precursors (e.g., ethyl carboxylate derivatives) with hydrazine in ethanol at 78°C for 1–2 hours, achieving yields up to 87%. Solvent choice (e.g., ethanol, methanol) and stoichiometric control (1:1 molar ratio) are critical. Reaction progress is monitored via TLC, followed by filtration and standard purification . Alternative routes use hydrazine hydrate under reflux with glacial acetic acid as a catalyst, though yields may vary depending on precursor reactivity .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural confirmation, particularly to verify hydrazine incorporation and ring saturation. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC using reverse-phase columns (C18) with UV detection at 254 nm. For intermediates, FT-IR helps track functional groups (e.g., C=N stretches at ~1600 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What are the common reactivity patterns of this compound in heterocyclic chemistry?
- Methodological Answer: The hydrazine moiety participates in cyclocondensation with carbonyl groups (e.g., ketones, aldehydes) to form pyrazole or triazole rings. For example, Vilsmeier-Haack-Arnold formylation converts hydrazine intermediates into pyrazole-carbaldehydes, enabling further coupling with barbituric acid derivatives . The cyclopenta[d]pyrimidine core can undergo electrophilic substitution at the 4-position, facilitating sulfonation or halogenation for diversification .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in large-scale synthesis of this compound derivatives?
- Methodological Answer: Yield optimization requires parameter screening:
- Temperature: Elevated temperatures (70–80°C) improve kinetics but may degrade heat-sensitive intermediates. Microwave-assisted synthesis reduces reaction time.
- Solvent: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic precursors, while ethanol balances cost and environmental impact .
- Catalysis: Lewis acids (e.g., ZnCl₂) or acetic acid (5% v/v) accelerate cyclization steps .
Statistical tools (e.g., Design of Experiments) can identify critical factors and interactions .
Q. How should researchers resolve contradictions in reported biological activity data for hydrazine-containing pyrimidine analogs?
- Methodological Answer: Discrepancies often arise from assay variability or impurity profiles. To mitigate:
- Standardize assays: Use cell lines with validated receptor expression (e.g., kinase inhibitors tested in HeLa or HEK293).
- Purity thresholds: Ensure compounds are ≥95% pure (HPLC) to exclude confounding effects from byproducts.
- Dose-response curves: Compare EC₅₀/IC₅₀ values across studies, accounting for solvent effects (e.g., DMSO tolerance limits) .
Q. What strategies are recommended for probing the mechanism of action of this compound in enzyme inhibition?
- Methodological Answer:
- Kinetic assays: Measure substrate turnover rates (e.g., NADH depletion for dehydrogenases) with varying inhibitor concentrations to determine inhibition type (competitive/non-competitive).
- Molecular docking: Use software (AutoDock Vina) to model interactions between the hydrazine moiety and enzyme active sites (e.g., ATP-binding pockets in kinases).
- Mutagenesis: Introduce point mutations in target enzymes (e.g., EGFR T790M) to assess binding specificity .
Q. How can computational chemistry guide the design of this compound derivatives with enhanced selectivity?
- Methodological Answer:
- QSAR modeling: Corrogate substituent effects (e.g., electron-withdrawing groups at the 4-position) with bioactivity data to predict optimal R-groups.
- ADMET profiling: Predict pharmacokinetics (e.g., LogP, CYP450 metabolism) using tools like SwissADME to prioritize derivatives with favorable drug-likeness .
Q. What methodologies enable the synthesis of chiral derivatives of this compound?
- Methodological Answer: Asymmetric synthesis routes include:
- Chiral auxiliaries: Use (R)- or (S)-BINOL-phosphoric acids to induce enantioselectivity during cyclization.
- Catalytic enantioselective hydrogenation: Apply Ru-BINAP catalysts to reduce prochiral ketones in precursors .
- Resolution techniques: Separate enantiomers via chiral HPLC (Chiralpak IA column) or enzymatic resolution with lipases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
